molecular formula C7H18Cl2N2 B13454870 (2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B13454870
M. Wt: 201.13 g/mol
InChI Key: FUWCJZLMXOCNQP-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyrrolidine ring attached to a propan-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with a suitable propan-1-amine derivative under controlled conditions. One common method involves the condensation of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction to form the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure.

    Prolinol: Another compound with a pyrrolidine ring but different functional groups.

    Pyrrolidinone: A related compound with a carbonyl group in the ring.

Uniqueness

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a propan-1-amine backbone. This structure imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2R)-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(6-8)9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

FUWCJZLMXOCNQP-XCUBXKJBSA-N

Isomeric SMILES

C[C@H](CN)N1CCCC1.Cl.Cl

Canonical SMILES

CC(CN)N1CCCC1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.